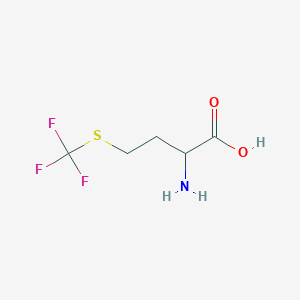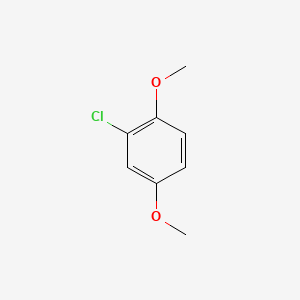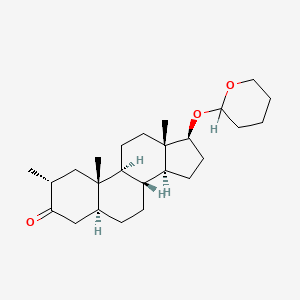![molecular formula C20H16O4S B1201040 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate, also known as 7-hmba sulfate or 7-spmba, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7-hydroxymethyl-12-methylbenz[a]anthracene sulfate is primarily located in the membrane (predicted from logP).
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is a member of phenanthrenes.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Carcinogenic Metabolism
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) is a major metabolite of 7,12-dimethylbenz[a]anthracene (DMBA), showing significant carcinogenic properties. Studies have demonstrated that liver cytosolic sulfotransferase transforms 7-HMBA into reactive 7-HMBA sulfate, which exhibits mutagenic activity towards certain bacterial strains, indicating its potential role in carcinogenesis (Watabe, Ishizuka, Isobe, & Ozawa, 1982).
Electrophilic Mutagenicity
7-HMBA and its electrophilic sulfate ester have been studied for their mutagenic characteristics. Research suggests that the sulfate ester of HMBA is an exceptionally reactive electrophilic mutagen, highlighting the importance of such metabolites in the understanding of carcinogenic processes (Flesher, Horn, & Lehner, 1997).
Interaction with DNA
The interaction of 7-HMBA and its metabolites with DNA has been a focus of research. Studies have found that in the absence of certain enzymes, 7-HMBA reacts poorly with DNA, suggesting that further metabolism to reactive esters, such as sulfates, is required for it to become an ultimate carcinogen (Flesher & Tay, 1978).
Hepatic DNA and RNA Adduct Formation
Further research into the bioactivation of 7-HMBA has shown the formation of DNA and RNA adducts in the livers of animals treated with 7-HMBA or its electrophilic sulfuric acid ester metabolite. This finding supports the role of liver enzymes in the activation of HMBA and its potential mutagenic effects (Surh, Lai, Miller, & Miller, 1987).
Role in Tissue Metabolism and Toxicity
Investigations into the effects of hydroxymethyl derivatives of 7,12-dimethylbenz[a]anthracene, including 7-HMBA, have shown their influence on the metabolism and toxic action of the parent carcinogen in tissue cultures. This suggests a regulatory role of these derivatives in carcinogenic hydrocarbon metabolism (Belitskii, Lopp, & Khesina, 1975).
Eigenschaften
Produktname |
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate |
|---|---|
Molekularformel |
C20H16O4S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(12-methylbenzo[a]anthracen-7-yl)methyl hydrogen sulfate |
InChI |
InChI=1S/C20H16O4S/c1-13-15-7-4-5-9-17(15)19(12-24-25(21,22)23)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
WYUDBEMLROEPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)COS(=O)(=O)O)C=CC4=CC=CC=C42 |
Synonyme |
7-(hydroxymethyl)-12-methylbenz(a)anthracene sulfate ester 7-HMBA sulfate 7-SPMBA 7-sulfooxymethyl-12-methylbenz(a)anthracene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



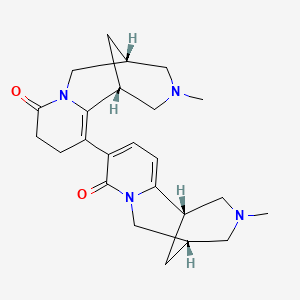
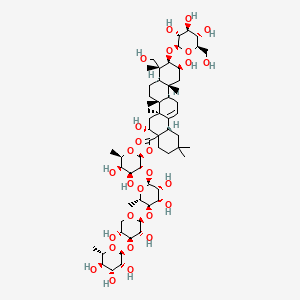
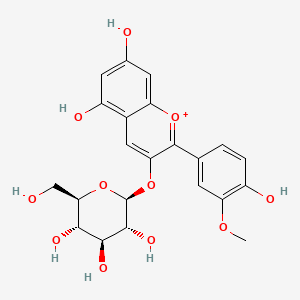
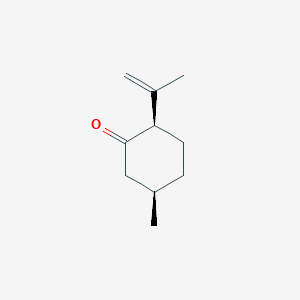
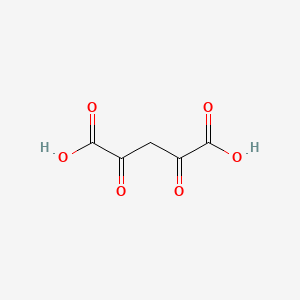
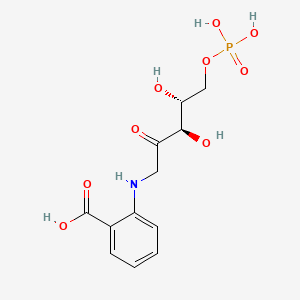
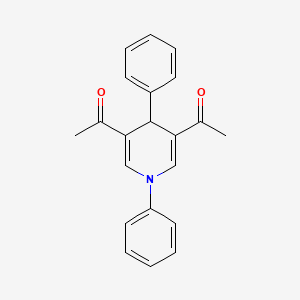
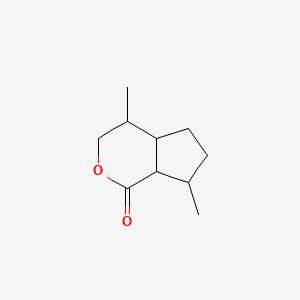
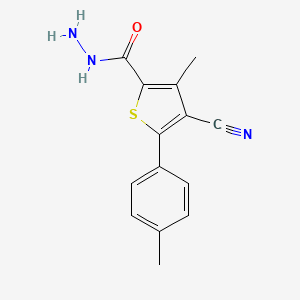
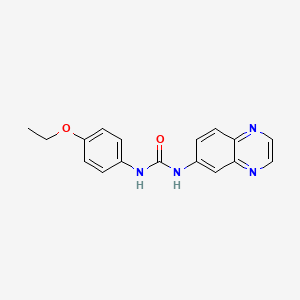
![3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1200976.png)
